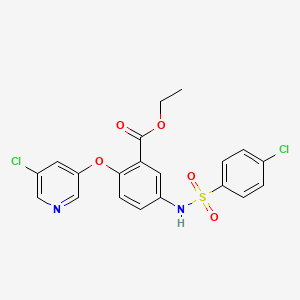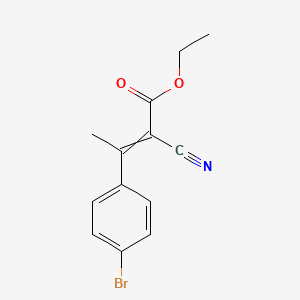
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate
概要
説明
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This specific compound features a bromophenyl group, a cyano group, and an ethyl ester group, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate typically involves the following steps:
Nitrile Formation: The addition of a cyano group to the butenoic acid.
Esterification: The formation of the ethyl ester group.
A common synthetic route involves the use of bromobenzene, which undergoes a series of reactions including nitrile formation and esterification under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the cyano group can act as a nucleophile in various reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol.
類似化合物との比較
Similar Compounds
- 3-[4-Chlorophenyl]-2-cyano-but-2-enoic acid ethyl ester
- 3-[4-Fluorophenyl]-2-cyano-but-2-enoic acid ethyl ester
- 3-[4-Methylphenyl]-2-cyano-but-2-enoic acid ethyl ester
Uniqueness
The presence of the bromine atom in ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more electronegative atom than chlorine or fluorine, which can influence the compound’s chemical behavior and interactions.
特性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC名 |
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3 |
InChIキー |
ASDNBQXYDPUCHU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)Br)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
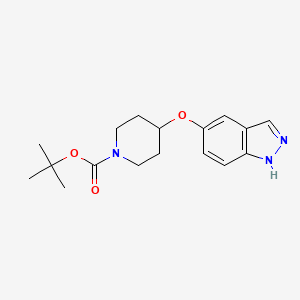
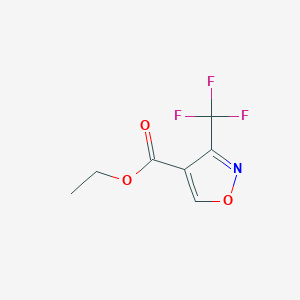
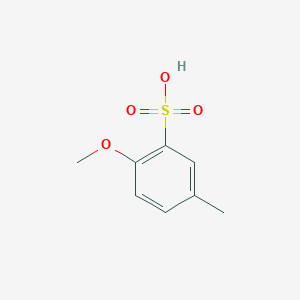
![3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole](/img/structure/B8633419.png)
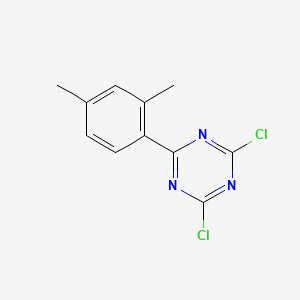
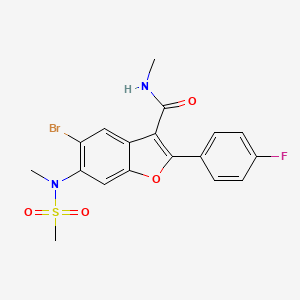
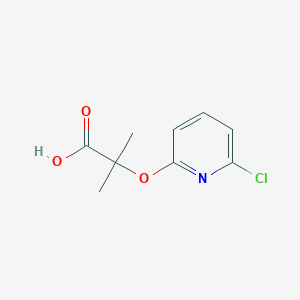
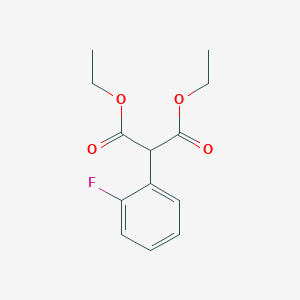
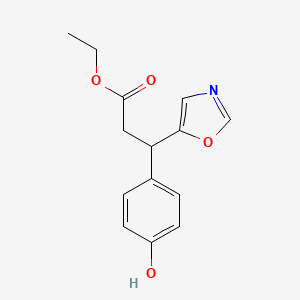
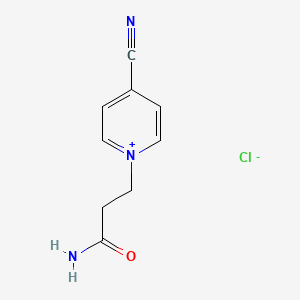
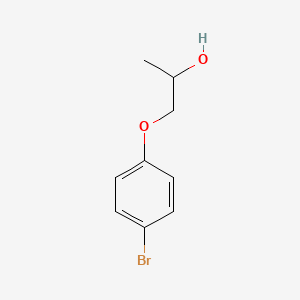
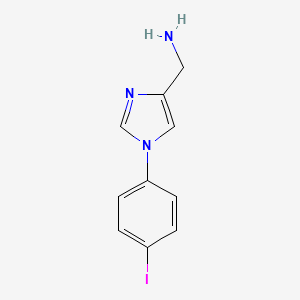
![2-[4-(3-chloropropoxy)phenyl]ethanol](/img/structure/B8633485.png)
